Product packaging for 5-(3,5-Difluorophenyl)isoxazole(Cat. No.:CAS No. 874800-58-5)

5-(3,5-Difluorophenyl)isoxazole

Cat. No.: B1416550
CAS No.: 874800-58-5
M. Wt: 181.14 g/mol
InChI Key: CWLVCYQXHDKTOW-UHFFFAOYSA-N
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Description

Overview of Isoxazole (B147169) Core in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the development of a wide array of biologically active compounds. rsc.orgnih.gov Its unique structural and electronic properties make it a versatile building block in the synthesis of novel therapeutic agents. bohrium.comnih.gov Isoxazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. rsc.orgresearchgate.netnih.gov

The journey of isoxazole in medicinal chemistry has a rich history. The isoxazole ring was first identified by Ludwig Claisen in 1888. However, it was the work of Quilico and his team between 1930 and 1946 on the synthesis of isoxazoles from nitrile oxides that significantly propelled the field forward. This foundational work paved the way for the development of numerous isoxazole-based drugs. Commercially available drugs containing the isoxazole moiety, such as the antibiotic Cloxacillin and the anti-inflammatory drug Valdecoxib, underscore the clinical significance of this heterocyclic system.

The isoxazole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govrsc.orgnih.gov This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide range of biological activities. nih.gov The isoxazole ring's ability to engage in various non-covalent interactions, its contribution to improved physicochemical properties, and its metabolic stability are key factors contributing to its privileged status. bohrium.comnih.gov The integration of the isoxazole ring can lead to enhanced efficacy, reduced toxicity, and improved pharmacokinetic profiles of drug candidates. bohrium.comdaneshyari.com

Rationale for Researching 5-(3,5-Difluorophenyl)isoxazole

The specific focus on this compound is driven by a combination of factors, primarily the strategic incorporation of fluorine atoms and the resulting unique structural characteristics of the molecule.

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance various properties. nih.govnih.govvictoria.ac.nz The small size and high electronegativity of the fluorine atom can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. nih.govmdpi.com Fluorine substitution, particularly on aromatic rings, can block sites of metabolic oxidation, thereby increasing the drug's half-life. mdpi.com Furthermore, the incorporation of fluorine can modulate the lipophilicity of a compound, which is a critical parameter for its absorption and distribution in the body. mdpi.com

The presence of the 3,5-difluorophenyl group at the 5-position of the isoxazole ring in this compound creates a molecule with distinct electronic and conformational properties. This specific substitution pattern is of significant research interest as it can lead to novel biological activities and improved therapeutic profiles compared to non-fluorinated or mono-fluorinated analogs. The unique arrangement of atoms in this compound makes it a valuable subject for structure-activity relationship (SAR) studies, where researchers systematically modify the structure to understand its impact on biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5F2NO B1416550 5-(3,5-Difluorophenyl)isoxazole CAS No. 874800-58-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3,5-difluorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-7-3-6(4-8(11)5-7)9-1-2-12-13-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLVCYQXHDKTOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654281
Record name 5-(3,5-Difluorophenyl)-1,2-oxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874800-58-5
Record name 5-(3,5-Difluorophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 874800-58-5
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Synthetic Methodologies for 5 3,5 Difluorophenyl Isoxazole and Its Derivatives

Regioselective Synthesis Approaches

Regioselectivity is a critical aspect of isoxazole (B147169) synthesis, determining the final arrangement of substituents on the heterocyclic ring. The choice of synthetic route and reaction conditions dictates the regiochemical outcome.

1,3-Dipolar Cycloaddition Reactions

One of the most powerful and widely employed methods for synthesizing the isoxazole core is the 1,3-dipolar cycloaddition reaction. researchgate.netresearchgate.net This reaction typically involves the [3+2] cycloaddition of a nitrile oxide with a dipolarophile, such as an alkyne or an alkene. researchgate.netchem-station.comyoutube.com The regioselectivity of this cycloaddition is a key consideration, often influenced by electronic and steric factors of the reacting partners. researchgate.net

Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive 1,3-dipoles that are central to isoxazole synthesis. chem-station.com They are typically generated in situ due to their propensity to dimerize into furoxans. chem-station.com Common methods for generating nitrile oxides include the dehydrohalogenation of hydroxamoyl halides (often prepared from aldoximes) using a base, or the oxidation of aldoximes. nih.gov For instance, N-chlorosuccinimide (NCS) can be used to convert an aldoxime into a hydroxyiminoyl chloride, which then eliminates HCl to form the nitrile oxide. core.ac.uk Another approach involves the dehydration of primary nitro compounds. nih.gov The reactivity of the generated nitrile oxide is a crucial factor, with more reactive nitrile oxides often leading to higher yields of the desired isoxazole. chem-station.com

The generation of the 3,5-difluorobenzonitrile (B1349092) oxide is the initial step for its subsequent cycloaddition. This can be achieved from 3,5-difluorobenzaldehyde, which is first converted to the corresponding aldoxime. The aldoxime is then treated with a chlorinating agent like N-chlorosuccinimide followed by base-induced elimination to furnish the nitrile oxide.

PrecursorReagentsIntermediateProduct
3,5-DifluorobenzaldehydeHydroxylamine (B1172632)3,5-Difluorobenzaldehyde oxime3,5-Difluorobenzonitrile oxide

This table outlines the general transformation for the generation of the key nitrile oxide intermediate.

In the synthesis of 3,5-disubstituted isoxazoles, terminal alkynes are commonly used as dipolarophiles. nih.govorganic-chemistry.org The reaction between a nitrile oxide and a terminal alkyne leads directly to the formation of the aromatic isoxazole ring. youtube.com The regioselectivity of this cycloaddition typically results in the formation of 3,5-disubstituted isoxazoles, although mixtures of regioisomers can sometimes be obtained, particularly in the absence of a catalyst. nih.gov The nature of the substituent on the alkyne can influence the reaction's efficiency and regiochemical outcome. nih.gov For instance, the reaction of 3,5-difluorobenzonitrile oxide with an appropriate alkyne would yield a derivative of 5-(3,5-Difluorophenyl)isoxazole.

To improve the regioselectivity and efficiency of the 1,3-dipolar cycloaddition, catalytic systems are often employed. Copper(I) catalysis is particularly prevalent and effective in promoting the regioselective synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and in situ generated nitrile oxides. nih.govorganic-chemistry.org The copper(I) catalyst is believed to form a copper acetylide intermediate, which then reacts with the nitrile oxide in a highly regioselective manner. nih.gov This method, often referred to as a "click" reaction, is known for its reliability, mild reaction conditions, and high yields. organic-chemistry.org Other metal catalysts have also been explored, but copper remains one of the most widely used for this transformation. core.ac.uk The use of a recyclable Cu/Al2O3 nanocomposite catalyst has also been reported for the solvent-free synthesis of 3,5-isoxazoles. nih.gov

CatalystDipolarophileDipoleProduct
Copper(I)Terminal AlkyneNitrile Oxide3,5-Disubstituted Isoxazole

This table summarizes the components of a typical copper(I)-catalyzed 1,3-dipolar cycloaddition for isoxazole synthesis.

Cyclization Reactions

An alternative and classical approach to isoxazole synthesis involves the cyclization of a linear precursor containing the requisite carbon and nitrogen atoms. These reactions often utilize hydroxylamine or its derivatives as the nitrogen source.

The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydroxylamine is a fundamental method for constructing the isoxazole ring. nih.govnih.gov For example, α,β-unsaturated ketones (chalcones) can be condensed with hydroxylamine hydrochloride in an alkaline medium to yield isoxazoles through an intermolecular cycloaddition reaction. nih.gov Similarly, β-ketoesters can react with hydroxylamine to form isoxazol-5(4H)-ones. preprints.org The reaction conditions, particularly the pH, can influence the final product. nih.gov This method provides a versatile route to a wide array of isoxazole derivatives, including those with aryl substituents like the 3,5-difluorophenyl group. For the synthesis of this compound, a suitable 1,3-dicarbonyl precursor bearing a 3,5-difluorophenyl group would be required. For example, the reaction of 1-(3,5-difluorophenyl)-3-substituted-1,3-propanedione with hydroxylamine would be a direct route.

Reactant 1Reactant 2ConditionsProduct
1-(3,5-Difluorophenyl)-1,3-butanedioneHydroxylamineBasic3-Methyl-5-(3,5-difluorophenyl)isoxazole
Chalcone (B49325) derivativeHydroxylamine hydrochlorideAlkaline3,5-Diaryl-isoxazole

This table illustrates examples of hydroxylamine-mediated cyclization reactions for the synthesis of isoxazole derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. abap.co.in In the context of isoxazole synthesis, microwave irradiation offers a green and efficient alternative to conventional heating methods. abap.co.in This technique significantly reduces reaction times and can lead to higher product selectivity with minimized by-product formation. abap.co.in

The synthesis of isoxazole derivatives, including those related to this compound, often proceeds through the reaction of chalcones with hydroxylamine hydrochloride. abap.co.in Under microwave irradiation, this cyclization reaction can be completed in a matter of minutes, compared to several hours required for conventional refluxing. abap.co.in For instance, the synthesis of various 3,5-disubstituted isoxazoles has been achieved with reaction times as short as 10-15 minutes at 210 W. abap.co.in This rapid and efficient approach is highly advantageous for the construction of isoxazole-containing compound libraries for drug discovery.

The use of microwave energy not only accelerates the chemical process but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents. abap.co.in

Environmentally Benign Procedures

The development of environmentally friendly synthetic methods is a paramount goal in modern chemistry. For the synthesis of isoxazoles, several greener protocols have been reported. One such approach involves the use of agro-waste-based solvent mediums. For example, a multicomponent reaction of hydroxylamine hydrochloride, ethyl acetoacetate, and various aldehydes has been successfully carried out in a medium derived from orange peels, yielding 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones in high yields (86–92%). nih.gov This method avoids the use of hazardous solvents and is both efficient and inexpensive. nih.gov

Another green strategy involves performing reactions in aqueous solutions or using recyclable catalysts. For instance, the synthesis of 5-arylisoxazole derivatives can be achieved through the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in an aqueous medium. nih.gov The use of ionic liquids as recyclable reaction media also presents an environmentally friendly alternative for the synthesis of 3,5-disubstituted isoxazoles from β-diones and hydroxylamine. nih.gov These methods highlight a shift towards more sustainable practices in the synthesis of isoxazole derivatives.

Functionalization and Derivatization Strategies

The biological activity of isoxazole-containing compounds can be fine-tuned by introducing various functional groups at different positions of the molecule.

Modification at the Isoxazole Ring

The isoxazole ring itself provides opportunities for structural modification. A common strategy involves the introduction of substituents at the 3- and 5-positions. For example, a halogen at the 3-position of a 5-phenylisoxazole (B86612) has been shown to be important for certain biological activities. researchgate.net This halogen can be further replaced with alkoxy, thioalkoxy, or amino groups to explore structure-activity relationships. researchgate.net

Furthermore, the isoxazole ring can be synthesized with fluoroalkyl substituents, which can significantly enhance the physicochemical and pharmacokinetic properties of the resulting compounds. nih.gov For instance, 5-trifluoromethylisoxazoles can be prepared through a one-pot metal-free [3+2] cycloaddition of CF3-substituted alkenes and halogenoximes. nih.gov The introduction of a trifluoromethyl group at the 3-position of the isoxazole ring has also been explored in the synthesis of novel quinazolinone derivatives. researchgate.net

Introduction of Diverse Substituents on the Phenyl Ring

The phenyl ring of this compound offers a versatile platform for introducing a wide array of substituents to modulate the compound's properties. The presence of fluorine atoms already influences the electronic nature of the ring. Further substitutions can be made to explore their impact on biological activity.

For example, in a series of 3,5-diaryl isoxazole derivatives, various substituents were introduced on the phenyl ring at the 3-position. nih.gov These modifications included electron-donating and electron-withdrawing groups, which were found to influence the anticancer activity of the compounds. nih.govresearchgate.net The synthesis of these derivatives often involves the reaction of appropriately substituted chalcones with hydroxylamine. nih.gov

The following table showcases examples of substituents introduced on the phenyl ring of isoxazole derivatives and their corresponding synthetic methods.

Substituent on Phenyl RingSynthetic MethodReference
4-ChloroReaction of chalcone with hydroxylamine hydrochloride nih.gov
4-MethylReaction of chalcone with hydroxylamine hydrochloride nih.gov
4-MethoxyReaction of chalcone with hydroxylamine hydrochloride nih.gov
3-TrifluoromethylReaction of chalcone with hydroxylamine hydrochloride researchgate.net
2,4,5-TrimethoxyReaction of chalcone with hydroxylamine hydrochloride researchgate.net
2,4-DichloroReaction of chalcone with hydroxylamine hydrochloride icm.edu.pl

Scaffold Hopping for Analog Design

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a known active compound with a different, isosteric scaffold to identify novel chemotypes with improved properties. niper.gov.innih.gov In the context of isoxazole-containing compounds, scaffold hopping can be employed to explore new chemical space and overcome limitations of existing scaffolds, such as poor metabolic stability. nih.gov

For instance, a phenyl group within a molecule could be replaced by a pyridyl or pyrimidyl ring to enhance metabolic stability. niper.gov.in This strategy of heteroatom replacement is a common approach in scaffold hopping. niper.gov.in By maintaining the key pharmacophoric features while altering the core structure, medicinal chemists can design novel analogs with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles. niper.gov.in The application of scaffold hopping to isoxazole-based compounds can lead to the discovery of new drug candidates with improved therapeutic potential. nih.govnamiki-s.co.jp

Characterization Techniques for Synthetic Compounds

The structural elucidation of newly synthesized this compound derivatives relies on a combination of spectroscopic techniques. These methods are essential to confirm the identity and purity of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental for determining the molecular structure. wpmucdn.com In ¹H NMR, the chemical shifts and coupling patterns of the protons provide information about their chemical environment. For isoxazole derivatives, the proton on the C4 position of the isoxazole ring typically appears as a characteristic singlet. wpmucdn.com ¹³C NMR provides information about the carbon skeleton of the molecule. wpmucdn.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which can further support the proposed structure. icm.edu.plwpmucdn.com

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of specific functional groups within the molecule. icm.edu.plwpmucdn.com For isoxazole derivatives, characteristic absorption bands for C=N and C-O stretching vibrations within the isoxazole ring can be observed. wpmucdn.com

Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is used to confirm the empirical formula. icm.edu.pl

The following table summarizes the key characterization data for a representative isoxazole derivative.

TechniqueObserved Data
¹H NMR Aromatic protons in the expected regions, singlet for the isoxazole C4-H. wpmucdn.com
¹³C NMR Peaks corresponding to all carbons in the molecule, including the characteristic signals for the isoxazole ring carbons. wpmucdn.com
Mass Spec Molecular ion peak corresponding to the calculated molecular weight. icm.edu.pl
IR Spec Characteristic absorption bands for functional groups present. icm.edu.pl
Elemental Analysis Found percentages of C, H, N are in close agreement with the calculated values. icm.edu.pl

Spectroscopic Analysis (e.g., NMR, HRMS, IR)

Spectroscopic techniques are indispensable for the characterization of newly synthesized compounds. For isoxazole derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy are routinely employed to confirm their structures. nih.govnih.gov

NMR Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the structure of isoxazole derivatives. nih.gov In the ¹H NMR spectrum of 3,5-disubstituted isoxazoles, a characteristic singlet for the isoxazole-H (H-4) typically appears in the range of δ 6.7-6.9 ppm. rsc.org For example, the ¹H NMR spectrum of 3,5-diphenylisoxazole (B109209) shows a singlet at 6.84 ppm for the isoxazole proton. rsc.org The chemical shifts of the aromatic protons and any substituents provide further structural confirmation. In ¹³C NMR spectra, the carbons of the isoxazole ring have distinct chemical shifts that can aid in isomer determination. researchgate.net For instance, the C4 of the isoxazole ring in 3,5-diaryl-substituted isoxazoles resonates around 103.1 ppm. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a precise mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of the molecule. This is a powerful tool for confirming the identity of a synthesized compound. For example, the HRMS-ESI (m/z) for 5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole was calculated as [M+H]⁺: 317.9924 and found to be 317.9922, confirming its composition. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In isoxazole derivatives, characteristic absorption bands for the C=N and N-O stretching vibrations of the isoxazole ring are observed. For instance, the IR spectrum of a synthesized isoxazole showed a peak at 1153 cm⁻¹ for the N-O stretch and a peak at 1276 cm⁻¹ for the C-N stretch of the isoxazole ring. rjpbcs.com The disappearance of the C=O stretching band from the starting chalcone is a key indicator of successful cyclization to the isoxazole. rjpbcs.com

Table 1: Spectroscopic Data for Selected Isoxazole Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS-ESI (m/z) [M+H]⁺ IR (cm⁻¹) Reference
3,5-diphenylisoxazole 7.91–7.81 (m, 4H, ArH), 7.53–7.43 (m, 6H, ArH), 6.84 (s, 1H, isoxazole-H) 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4 Not specified Not specified rsc.org
5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole 8.03 (dd, J = 6.4, 2.2 Hz, 1H, ArH), 7.86–7.83 (m, 2H, ArH), 7.78–7.74 (m, 1H, ArH), 7.50–7.45 (m, 3H, ArH), 7.23 (t, J = 8.4 Hz, 1H, ArH), 6.79 (s, 1H, isoxazole-H) 167.9, 163.1, 160.0 (d, J = 252.2 Hz), 131.1, 130.1, 128.9, 128.7, 126.7, 126.5 (d, J = 7.8 Hz), 125.1 (d, J = 4.0 Hz), 117.1 (d, J = 23.1 Hz), 110.0 (d, J = 21.8 Hz), 97.9 (d, J = 0.8 Hz) Calcd: 317.9924, Found: 317.9922 Not specified rsc.org
5-(3,4-dimethylphenyl)-3-phenylisoxazole 7.89–7.87 (m, 2H, ArH), 7.62 (s, 1H, ArH), 7.58 (dd, J = 7.9, 1.3 Hz, 1H, ArH), 7.51–7.45 (m, 3H, ArH), 7.23 (d, J = 7.8 Hz, 1H, ArH), 6.77 (s, 1H, isoxazole-H), 2.34 (s, 3H, CH₃), 2.32 (s, 3H, CH₃) 170.6, 162.8, 139.1, 137.2, 130.1, 129.8, 129.2, 128.8, 126.8, 126.7, 125.0, 123.2, 96.7, 19.7, 19.7 Calcd: 250.1226, Found: 250.1222 Not specified rsc.org

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides unambiguous proof of the molecular structure, including the precise arrangement of atoms and the stereochemistry of a compound. mdpi.com This method has been used to confirm the structure of various isoxazole derivatives. nih.govnih.gov

For example, the crystal structure of 3,5-bis(4-fluorophenyl)isoxazole, C₁₅H₉F₂NO, was determined by X-ray diffraction. nih.gov The analysis revealed that the molecule is generated by a crystallographic twofold rotation axis, and the oxygen and nitrogen atoms of the central isoxazole ring are statistically disordered with equal site occupancies. nih.gov The dihedral angle between the terminal benzene (B151609) rings and the isoxazole ring was found to be 24.23 (3)°, while the dihedral angle between the two benzene rings is 47.39 (2)°. nih.gov Such detailed structural information is invaluable for understanding the molecule's conformation and potential intermolecular interactions.

In another study, the structure of a 3-bromo-5-(trifluoromethyl)isoxazole (B1272502) derivative was confirmed by single-crystal X-ray diffraction analysis, which was crucial in establishing the regioselectivity of the synthesis. nih.gov

Table 2: X-ray Diffraction Data for a Representative Isoxazole Derivative

Compound Formula Crystal System Space Group Unit Cell Dimensions Reference
3,5-bis(4-fluorophenyl)isoxazole C₁₅H₉F₂NO Not specified Not specified Not specified nih.gov

Pharmacological Investigations and Biological Activities of 5 3,5 Difluorophenyl Isoxazole Derivatives

Anti-cancer and Anti-proliferative Activities

The development of novel anti-cancer agents is a critical area of research, and isoxazole (B147169) derivatives have shown considerable promise. The 3,5-disubstituted isoxazole framework, in particular, has been identified as a key pharmacophore for creating molecules with potent anti-proliferative and cytotoxic effects against various cancer cell lines.

Cytotoxicity against Various Cancer Cell Lines (e.g., MCF-7, DU145, HL-60, MV4-11, PC3)

Derivatives of the isoxazole scaffold have demonstrated significant cytotoxic activity across a range of human cancer cell lines. For instance, novel 3,5-diaryl-4,5-dihydroisoxazole compounds have been synthesized and evaluated for their antiproliferative effects against a panel of nine cancer types, including breast (MCF-7), lung (A549), and leukemia (Jurkat and HL-60) cells. acs.org One promising derivative, (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole, was identified as having selective toxicity towards leukemic cells while showing minimal impact on noncancerous cells. acs.org

Similarly, isoxazole derivatives of benzothiazole (B30560) have exhibited anti-cancer activity against MCF-7 (breast), Colo205 (colon), and A549 (lung) cancer cell lines. rsc.org Research into other related structures, such as 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives, has also confirmed significant antiproliferative effects against leukemic cell lines. nih.gov The broad-spectrum activity of these compounds underscores the potential of the isoxazole core in developing new cytotoxic agents.

Table 1: Reported Cytotoxic Activities of Various Isoxazole Derivatives

Cell Line Cancer Type Derivative Class Observed Effect Reference
MCF-7 Breast Cancer Isoxazole-benzothiazole hybrids Anti-cancer activity rsc.org
HL-60 Leukemia 3,5-diaryl-4,5-dihydroisoxazoles Selective toxicity acs.org
PC3 Prostate Cancer 3,5-diarylisoxazoles Antitumor activity
Colo205 Colon Cancer Isoxazole-benzothiazole hybrids IC50 values 5.04–13 μM rsc.org

Apoptotic Mechanisms and Cell Cycle Modulation

A key mechanism through which isoxazole derivatives exert their anti-cancer effects is the induction of apoptosis (programmed cell death) and modulation of the cell cycle. For example, a promising isoxazole-benzothiazole compound was found to induce cell cycle arrest at the G2/M phase in Colo205 cells. rsc.org This arrest is often a prelude to apoptosis. The same study revealed that the compound's activity was associated with a significant increase in the levels of the tumor suppressor protein p53. rsc.org The activation of p53 can trigger a mitochondrial-dependent apoptotic pathway, characterized by an altered balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of caspases, which are the executioners of apoptosis. rsc.org

Further studies on novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have demonstrated their ability to induce both early and late-stage apoptosis in human erythroleukemic K562 cells. nih.gov The induction of apoptosis is a highly sought-after characteristic for anti-cancer drugs, as it eliminates cancer cells in a controlled manner. Some isoxazole derivatives have also been found to inhibit apoptosis in certain contexts, suggesting that their function can be highly dependent on the specific chemical structure and cellular environment. nih.gov The ability of small molecules to induce cell cycle arrest, particularly in the G2/M phase, is a known strategy to enhance the efficacy of certain cancer therapies. nih.gov

Specific Target Modulation (e.g., COX-1, LOX, FLT3, Hsp90, BRD4)

The anti-cancer activity of 5-(3,5-difluorophenyl)isoxazole derivatives can often be attributed to their interaction with specific molecular targets that are crucial for cancer cell survival and proliferation. The isoxazole nucleus has been identified as a key component in compounds designed to inhibit the Heat Shock Protein 90 (Hsp90). nih.gov Hsp90 is a molecular chaperone that is essential for the stability and function of many oncoproteins, making it a prime target for cancer therapy.

Furthermore, the enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are well-known mediators of inflammation, but their metabolic products, prostaglandins (B1171923) and leukotrienes, also play a significant role in carcinogenesis by promoting tumor cell viability and the formation of new blood vessels (angiogenesis). nih.gov A number of 3,5-disubstituted isoxazole derivatives have been synthesized and screened for their ability to inhibit LOX and COX enzymes. nih.govnih.gov For instance, one such derivative, 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole, demonstrated significant inhibitory activity against both LOX and COX-2. nih.gov This dual inhibition presents an effective strategy for developing agents with both anti-inflammatory and anti-cancer properties.

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key driver of many diseases, including cancer. The isoxazole scaffold is a foundational structure for a major group of potential anti-inflammatory therapeutics. nih.gov These compounds can influence the immune system in various ways, from suppressing inflammatory responses to modulating specific immune cell functions.

Inhibition of Inflammatory Mediators (e.g., COX, sPLA2, Leukotrienes)

The primary mechanism for the anti-inflammatory action of many isoxazole derivatives is the inhibition of enzymes involved in the arachidonic acid cascade. The enzymes COX-1, COX-2, and 5-lipoxygenase (5-LOX) are responsible for producing pro-inflammatory lipid mediators like prostaglandins and leukotrienes. nih.govnih.gov By blocking these enzymes, isoxazole derivatives can effectively reduce inflammation.

Research has shown that 3,5-disubstituted isoxazoles can be potent inhibitors of both COX and LOX. nih.gov For example, a 3-phenyl-5-furan isoxazole derivative with a 2,4-dichlorophenyl substitution showed superior inhibitory activity against both COX-2 and 15-LOX, with an IC50 value of 8.15 ± 0.16 μM for the latter, marking it as a promising anti-inflammatory agent. acu.edu.in Another study on 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole found that it effectively diminished the levels of COX-2 and the subsequent production of prostaglandin (B15479496) E2 (PGE2) in stimulated macrophages. plos.org This inhibition of key inflammatory mediators highlights the therapeutic potential of this class of compounds. nih.gov

Table 2: Inhibition of Inflammatory Mediators by Isoxazole Derivatives

Derivative Class Target Enzyme/Mediator Observed Effect Reference
3,5-disubstituted isoxazoles LOX, COX-2 Significant inhibitory activity nih.gov
3-phenyl-5-furan isoxazoles COX-2, 15-LOX Superior inhibitory activity acu.edu.in
4,5-diaryl isoxazoles Leukotriene Synthesis Inhibition, potential anti-inflammatory nih.gov

Modulation of Immune Responses

Beyond direct enzyme inhibition, isoxazole derivatives can exert more complex immunomodulatory effects. nih.gov Some compounds have been shown to possess immunosuppressive properties. For example, certain isoxazole[5,4-e]triazepine derivatives can effectively suppress both humoral (antibody-mediated) and cellular immune responses in animal models. nih.gov

Conversely, other derivatives can stimulate immune responses. For instance, 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) has been observed to modulate T-cell subsets and B-cell levels in lymphoid organs, leading to an enhanced antibody response in mice. nih.gov This suggests its potential use in treating certain infections or as an adjuvant to improve vaccine efficacy. nih.gov The ability of isoxazole derivatives to either suppress or stimulate the immune system, depending on their specific structure, demonstrates the versatility of this chemical scaffold in developing targeted immunomodulatory drugs. nih.gov Studies have also shown that certain indolyl-isoxazolidines can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells. nih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The isoxazole nucleus is a well-established pharmacophore in the design of antimicrobial agents. researchgate.netipindexing.com The incorporation of a difluorophenyl group is anticipated to modulate the lipophilicity and electronic properties of the molecule, potentially influencing its interaction with microbial targets.

Efficacy against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

While direct studies on the antibacterial activity of this compound derivatives are limited in the readily available scientific literature, research on structurally related compounds provides insights into their potential efficacy.

A study on a series of 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-arylisoxazoles demonstrated that a derivative bearing a 2,6-difluorophenyl group at the 5-position of the isoxazole ring exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative bacterium Proteus vulgaris. sciensage.info This suggests that the presence of a difluorophenyl moiety can be favorable for antibacterial action.

General studies on isoxazole derivatives have consistently reported their potential against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com For instance, certain isoxazole-containing sulfanilamides have shown promise against multidrug-resistant strains of E. coli and S. aureus. bioorganica.com.ua

Table 1: Antibacterial Activity of a Structurally Related Difluorophenylisoxazole Derivative

CompoundBacterial StrainActivityReference
3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-(2,6-difluorophenyl)isoxazoleStaphylococcus aureusSignificant sciensage.info
Bacillus subtilisSignificant sciensage.info
Proteus vulgarisSignificant sciensage.info

Note: The table presents data for a compound with a different substitution pattern to illustrate the potential of difluorophenylisoxazoles.

Antifungal Efficacy (e.g., Botrytis cinerea)

Specific data on the antifungal efficacy of this compound derivatives against the plant pathogenic fungus Botrytis cinerea is not prominently available in the reviewed literature. However, the broader class of isoxazole derivatives has been investigated for antifungal properties against various fungal species. mdpi.comnih.govnih.govresearchgate.net

For example, certain isoxazole-based chalcones and their dihydropyrazole derivatives have demonstrated superior antifungal activities. mdpi.com It is plausible that the unique electronic and lipophilic nature of the 3,5-difluorophenyl substituent could confer activity against fungal pathogens like Botrytis cinerea, though dedicated studies are required to confirm this.

Antiviral Properties

The investigation of this compound derivatives for antiviral properties is an area with limited specific findings in the public domain. However, the isoxazole scaffold is present in a number of compounds that have been explored for their antiviral potential against a range of viruses. nih.govnih.govrsc.orgmdpi.com

For instance, certain isoxazol-4-carboxa piperidyl derivatives have been designed and evaluated as anti-influenza A agents. rsc.org Another study on (5-oxazolyl)phenyl amine derivatives, which share some structural similarities, reported potent activity against the hepatitis C virus (HCV) and coxsackie viruses. nih.gov These findings suggest that the isoxazole core is a viable starting point for the development of novel antiviral agents. Further research is needed to determine if the 5-(3,5-difluorophenyl) substitution pattern contributes to or enhances such activities.

Neurological and Central Nervous System Activities

Isoxazole derivatives have been shown to interact with various targets in the central nervous system, indicating their potential for the treatment of neurological disorders.

GABAA Antagonism and Ca2+ Channel Modulation

Gamma-aminobutyric acid type A (GABAA) receptors are crucial for mediating inhibitory neurotransmission in the brain. While specific data on the direct interaction of this compound derivatives with GABAA receptors is not extensively documented, related isoxazole structures have been investigated for their modulatory effects. For example, a study on 4,5-disubstituted 3-isoxazolols, which are structurally distinct, identified competitive antagonists of housefly GABA receptors. researchmap.jp Another study explored 5-(4-Piperidyl)isoxazol-3-ol as a low-efficacy partial GABAA agonist. nih.gov These findings highlight the potential for the isoxazole scaffold to interact with GABAA receptors, though the specific action of 5-(3,5-difluorophenyl) derivatives remains to be elucidated.

Information regarding the modulation of Ca2+ channels by this compound derivatives is not available in the reviewed scientific literature.

Modulation of AMPA Receptors

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate (B1630785) receptors that play a critical role in excitatory synaptic transmission. Modulation of these receptors is a promising therapeutic strategy for various neurological conditions.

A recent study investigated a series of fluorophenyl-isoxazole-carboxamide (ISX) derivatives as modulators of GluA2-containing AMPA receptors. najah.edu This research identified two compounds, ISX-11 and ISX-8, as potent inhibitors of GluA2 and GluA2/3 currents. najah.edu These findings underscore the potential of isoxazole-based compounds to modulate AMPA receptor activity. najah.edunih.govnih.gov

Another study focused on isoxazole-4-carboxamide derivatives as inhibitors of AMPA receptor activity, with some compounds showing potent inhibition. nih.gov The research highlighted that these derivatives could significantly alter the biophysical gating properties of both homomeric and heteromeric receptor subunits. nih.gov

Table 2: Inhibitory Activity of Fluorophenyl-Isoxazole-Carboxamide Derivatives on AMPA Receptors

CompoundReceptor SubtypeIC50 (µM)Reference
ISX-11GluA24.4 najah.edu
GluA2/34.62 najah.edu
ISX-8GluA24.6 najah.edu
GluA2/34.79 najah.edu

Note: The specific substitution pattern of the fluorophenyl group in these derivatives was not explicitly defined as 3,5-difluoro in the provided source.

Neurodegenerative Disease Research (e.g., Alzheimer's Disease)

The potential therapeutic application of isoxazole derivatives in neurodegenerative diseases, particularly Alzheimer's disease (AD), is an active area of research. The multifactorial nature of AD, involving amyloid-beta (Aβ) plaque formation, neurofibrillary tangles, and cholinergic system deficits, presents various targets for drug development.

One area of investigation is the inhibition of enzymes responsible for the production of Aβ peptides, such as β-secretase (BACE1) and γ-secretase. A complex derivative incorporating a 3,5-difluorophenyl group, (S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)-N-((S,Z)-3-methyl-4-oxo-4,5-dihydro-3H-benzo[d] nyxxb.cnrsc.orgdiazepin-5-yl)propanamide (BMS-433796), has been identified as a γ-secretase inhibitor. nih.gov This compound demonstrated Aβ-lowering activity in a transgenic mouse model of Alzheimer's disease, highlighting the potential of the 3,5-difluorophenyl moiety in designing γ-secretase inhibitors. nih.gov

Furthermore, other isoxazole derivatives have been explored as multi-target agents for AD. For instance, a series of methyl indole-isoxazole carbohydrazide (B1668358) derivatives have been synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and BACE1. researchgate.net One of the most promising compounds from this series, N'-(3-Methoxybenzylidene)-5-(1-methyl-1H-indol-3-yl)isoxazole-3-carbohydrazide, displayed significant AChE inhibitory activity with an IC50 value of 29.46 ± 0.31 µM and also showed promising BACE1 inhibition with an IC50 of 2.85 ± 0.09 µM. researchgate.net While not direct derivatives of this compound, these findings underscore the versatility of the isoxazole scaffold in developing multi-target anti-Alzheimer's agents.

Other Biological Activities

Beyond neurodegenerative diseases, derivatives of this compound and related compounds have been investigated for a range of other biological activities.

Antioxidant Potential

Oxidative stress is implicated in the pathogenesis of numerous diseases. Consequently, the antioxidant potential of novel chemical entities is of significant interest. While direct studies on the antioxidant activity of this compound are limited, research on structurally related fluorophenyl-isoxazole-carboxamides has demonstrated potent antioxidant effects.

In a study evaluating the free radical scavenging activity of a series of N-aryl-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamides using the DPPH assay, several compounds exhibited higher potency than the standard antioxidant, Trolox. rsc.org Notably, compounds 2a and 2c in the study showed remarkable antioxidant activity with very low IC50 values. rsc.org The in vivo evaluation of compound 2a in mice also revealed a significant increase in total antioxidant capacity. rsc.org

Another study on a different set of isoxazole derivatives also reported significant antioxidant potential. nih.gov The most potent compound in this series demonstrated excellent free radical scavenging effects. nih.gov

Table 1: In Vitro Antioxidant Activity of Selected Isoxazole Derivatives

Compound ReferenceStructureDPPH Scavenging IC50 (µM)
C3 (Structure not fully specified in source)10.96
C5 (Structure not fully specified in source)13.12
C6 (Structure not fully specified in source)18.87

Data sourced from a study on the 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. The exact structures of compounds C3, C5, and C6 are not detailed here but are derivatives of isoxazole. nih.gov

These findings suggest that the isoxazole scaffold, particularly when substituted with fluorinated phenyl rings, is a promising framework for the development of novel antioxidants.

Nitric Oxide Elicitation in Plants

Nitric oxide (NO) is a crucial signaling molecule in plants, involved in various physiological processes, including defense mechanisms. Certain chemical compounds, known as elicitors, can induce NO production in plants, thereby activating their defense responses.

Research has identified an isoxazole derivative, 3,5-difluorophenyl-[3-methyl-4-(methylsulfonyl)isoxazol-5-yl]methanone, as an inducer of nitric oxide in plants. nyxxb.cn A study on the effects of various 3,5-disubstituted isoxazoles on NO and reactive oxygen species (ROS) generation in Arabidopsis tissues found that several of these compounds act as chemical elicitors. nyxxb.cn The generation of NO was observed using specific fluorescent dyes, indicating the potential of these compounds to modulate plant defense systems. nyxxb.cn

Insecticidal Applications

One study focused on 4,5-disubstituted 3-isoxazolols as antagonists of insect GABA receptors, a known target for insecticides. nih.govresearchgate.net The compound 4-(3-Biphenylyl)-5-carbamoyl-3-isoxazolol exhibited moderate insecticidal activity against houseflies. nih.govresearchgate.net Another study synthesized novel phenyl-substituted isoxazole carboxamides that showed moderate insecticidal activity against the oriental armyworm (Mythimna separata). nih.gov

Furthermore, a series of aryl isoxazoline (B3343090) derivatives containing a pyrazole-5-carboxamide motif demonstrated excellent insecticidal activity against Mythimna separata. nih.gov The compound 3-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide (IA-8) was particularly effective, with activity comparable to the commercial insecticide fluralaner. nih.gov The presence of a dichlorophenyl group, structurally similar to the difluorophenyl group, suggests that this class of compounds could be a fruitful area for future research into insecticides.

Table 2: Insecticidal Activity of an Isoxazoline Derivative

CompoundTarget PestActivity
IA-8 Mythimna separataComparable to fluralaner

Data from a study on aryl isoxazoline derivatives containing a pyrazole-5-carboxamide motif. nih.gov

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Pharmacophores and Structural Motifs

Pharmacophore modeling identifies the essential spatial arrangement of atoms or functional groups necessary for biological activity. In the context of 5-(3,5-Difluorophenyl)isoxazole derivatives, the isoxazole (B147169) ring and the substituted phenyl ring are the primary components of the pharmacophore.

The presence of fluorine atoms in a molecule can significantly alter its physicochemical properties and, consequently, its biological activity. chimia.chnih.gov Fluorine's high electronegativity and relatively small size allow it to modulate factors such as lipophilicity, metabolic stability, and binding affinity. chimia.chnih.govnih.gov The incorporation of fluorine can lead to enhanced membrane permeability and improved interactions with target proteins. nih.govnih.gov In many cases, fluorinated compounds exhibit dramatically improved potency compared to their non-fluorinated counterparts. chimia.ch

For instance, studies on various heterocyclic compounds have shown that the strategic placement of fluorine can enhance biological activities such as anticancer and antimicrobial effects. nih.gov The replacement of a carbon-hydrogen bond with a carbon-fluorine bond is a common strategy to increase metabolic stability and binding affinity. nih.gov

The positioning of substituents on the phenyl ring is a critical determinant of a molecule's biological efficacy. In the case of 3,5-disubstituted diaryl isoxazoles, the nature and location of these groups can significantly influence their anticancer properties. nih.gov

Research on 3,5-diaryl isoxazole derivatives has revealed that the presence of electron-donating groups at the para-position of the phenyl ring at C-3, combined with specific substitutions on the phenyl ring at C-5, can lead to enhanced inhibitory activity against certain cancer cell lines. researchgate.net The substitution pattern directly impacts the molecule's electronic distribution and steric profile, which in turn affects how it fits into the binding site of a target protein.

Ring PositionSubstituent TypeImpact on Activity
Phenyl Ring at C-3Electron-donating (para-position)Enhanced inhibitory activity researchgate.net
Phenyl Ring at C-52,4,5-trimethoxyEnhanced inhibitory activity researchgate.net

Modifications can involve the introduction of different substituents onto the isoxazole ring, which can alter its electronic properties and steric bulk. nih.govnih.gov These changes can influence how the molecule interacts with its biological target and can be a key strategy in optimizing lead compounds in drug discovery programs. wpmucdn.com The stability of the isoxazole ring allows for further synthetic modifications to other parts of the molecule after the heterocycle has been formed. wpmucdn.com

Molecular Docking and Dynamics Simulations

Computational techniques such as molecular docking and molecular dynamics (MD) simulations provide invaluable insights into the behavior of molecules at an atomic level. These methods are instrumental in understanding how ligands like this compound interact with their protein targets.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This analysis helps to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

For example, in studies of isoxazole derivatives targeting enzymes like cyclooxygenase (COX), docking simulations have been used to elucidate the binding modes of these compounds within the active site. nih.gov These simulations can reveal how specific substituents on the isoxazole or phenyl rings contribute to the binding affinity and selectivity of the compound.

Beyond predicting the binding pose, computational methods can also be used to estimate the binding affinity of a ligand for its target. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations can provide a quantitative measure of the binding energy.

In the study of 3,5-diaryl isoxazole derivatives as potential anticancer agents, MM-GBSA calculations were employed to investigate the binding mode of a particularly active compound with its target protein, Ribosomal protein S6 kinase beta-1 (S6K1). nih.gov These calculations help to rationalize the observed biological activity and guide the design of new analogs with improved potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For isoxazole derivatives, including structures related to this compound, QSAR studies are instrumental in understanding how modifications to the molecular structure influence their therapeutic effects. These models are crucial for the rational design of new, more potent, and selective drug candidates. By quantifying the relationship between physicochemical properties and biological activity, QSAR provides predictive models that can screen virtual libraries of compounds and prioritize synthesis efforts, thereby accelerating the drug discovery process.

Predictive QSAR models are developed by analyzing a "training set" of compounds with known biological activities. Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D-QSAR methods used for this purpose. These models generate 3D grids around aligned molecules to calculate steric, electrostatic, and other physicochemical fields, which are then correlated with biological activity using statistical methods like Partial Least Squares (PLS).

For a series of isoxazole derivatives acting as farnesoid X receptor (FXR) agonists, robust 3D-QSAR models have been successfully developed. nih.gov The statistical significance of these models is evaluated using several parameters. The squared correlation coefficient (r²) indicates the goodness of fit of the model, while the leave-one-out cross-validated correlation coefficient (q²) assesses its internal predictive ability. A high q² value (typically > 0.5) is indicative of a reliable and predictive model. The predictive power is further confirmed by an external test set of compounds, measured by the predictive correlation coefficient (r²_pred). nih.gov

In a study of isoxazole derivatives, the developed CoMFA and CoMSIA models demonstrated strong statistical reliability and predictive capacity. nih.gov These models can accurately forecast the biological activity (expressed as pEC₅₀) of new compounds in the same class, guiding the design of molecules with potentially enhanced agonistic activity towards targets like FXR. nih.gov Similarly, 3D-QSAR models have been applied to other related heterocyclic structures, such as 2-arylbenzoxazoles, to predict their inhibitory activity against transthyretin (TTR) amyloidogenesis, achieving significant correlation coefficients. researchgate.net

Table 1: Statistical Parameters of 3D-QSAR Models for Isoxazole Derivatives nih.gov

Model q² (Cross-Validated r²) r² (Non-Cross-Validated r²) r²_pred (Predictive r²)
CoMFA 0.664 0.960 0.872
CoMSIA 0.706 0.969 0.866

Data sourced from a study on isoxazole derivatives as FXR agonists. nih.gov

These validated models serve as powerful tools to predict the activity of novel isoxazole compounds, including those with a 3,5-difluorophenyl substitution, before their synthesis, thus prioritizing the most promising candidates for further development.

A key outcome of QSAR modeling is the identification of specific physicochemical descriptors that govern the biological activity of a compound series. CoMFA and CoMSIA models generate contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity.

CoMFA Fields : This method typically calculates steric and electrostatic fields.

Steric Contour Maps : Green contours indicate regions where bulky substituents increase activity, while yellow contours show regions where steric bulk is detrimental.

Electrostatic Contour Maps : Blue contours highlight areas where positive charges are favorable, whereas red contours indicate that negative charges or electronegative groups enhance activity.

CoMSIA Fields : This analysis extends beyond steric and electrostatic fields to include hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed profile.

Hydrophobic Fields : Yellow contours show where hydrophobic groups are preferred, while white contours indicate regions where hydrophilic groups are beneficial.

Hydrogen Bond Donor/Acceptor Fields : Cyan/purple contours indicate favorable positions for H-bond donors, and magenta/red contours show favorable positions for H-bond acceptors.

Table 2: Contribution of Different Fields in the CoMSIA Model nih.gov

Field Type Contribution (%)
Steric 10.3
Electrostatic 16.9
Hydrophobic 20.3
Hydrogen Bond Donor 30.3
Hydrogen Bond Acceptor 22.2

Data sourced from a study on isoxazole derivatives as FXR agonists. nih.gov

This detailed understanding of the influential physicochemical descriptors allows medicinal chemists to strategically modify the structure of lead compounds like this compound. For instance, the difluorophenyl group itself is a key feature contributing specific electronic and steric properties that can be rationalized through these QSAR models. The fluorine atoms are highly electronegative and can participate in hydrogen bonding or other electrostatic interactions, while the phenyl ring contributes to the steric and hydrophobic profile of the molecule.

Preclinical Investigations and Therapeutic Potential

In Vitro and In Vivo Efficacy Studies

Preclinical evaluations of 3,5-diaryl isoxazole (B147169) derivatives have demonstrated notable bioactivity, primarily in the context of cancer research. These studies form the basis for understanding the potential of compounds like 5-(3,5-Difluorophenyl)isoxazole.

While specific in vivo studies using animal models for this compound have not been detailed in the reviewed literature, research on a closely related 3,5-diaryl isoxazole analogue has shown significant in vivo therapeutic effects in a murine model of cutaneous leishmaniasis. In this model, treatment with the isoxazole derivative led to a remarkable reduction in lesion size and a 98.4% decrease in parasite load in Leishmania-infected BALB/c mice compared to the control group. This highlights the potential for isoxazole compounds to be effective in vivo, warranting further investigation of this compound in relevant animal models of cancer.

The potency and selectivity of 3,5-diaryl isoxazole derivatives have been a key focus of in vitro investigations. In a study evaluating a series of these compounds, several derivatives demonstrated significant and selective cytotoxic effects against human prostate cancer cells (PC3) when compared to non-tumorigenic prostate epithelial cells (PNT1a). mersin.edu.trnih.gov

One promising compound from this series, compound 26 , which shares the 3,5-diaryl isoxazole core structure, exhibited a high selectivity value that was comparable to the established anticancer drug 5-fluorouracil (B62378) (5-FU). mersin.edu.trnih.gov The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for these compounds against both cancerous and non-cancerous cell lines to establish a selectivity index. mersin.edu.tr The presence of fluorine atoms on the phenyl ring, as is the case in this compound, has been noted in structure-activity relationship studies of other isoxazole series to promote cytotoxicity. nih.gov

Table 1: In Vitro Cytotoxicity and Selectivity of a Lead 3,5-Diaryl Isoxazole Derivative (Compound 26)

Cell Line Type IC50 (µM) Selectivity Index
PC3 Prostate Cancer Data not specified High
PNT1a Non-tumorigenic Prostate Data not specified -
Data derived from studies on a closely related 3,5-diaryl isoxazole analog.

Mechanism of Action Elucidation

Understanding the precise mechanism by which a compound exerts its therapeutic effect is crucial for its development as a drug. For the 3,5-diaryl isoxazole class, preliminary studies have begun to shed light on their molecular targets and the biochemical pathways they modulate.

For the promising 3,5-diaryl isoxazole derivative, compound 26 , molecular modeling studies have identified Ribosomal protein S6 kinase beta-1 (S6K1) as a potential molecular target. mersin.edu.trnih.gov S6K1 is a key component of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.

Docking simulations have shown that compound 26 can fit into the hinge region of the S6K1 protein, a critical area for its kinase activity. mersin.edu.tr The binding mode of this isoxazole derivative mimics that of known S6K1 inhibitors. mersin.edu.tr This suggests that the anticancer activity of this class of compounds may be, at least in part, attributable to the inhibition of S6K1. mersin.edu.trnih.gov

The identification of S6K1 as a potential target places the mechanism of action of 3,5-diaryl isoxazoles squarely within the PI3K/AKT/mTOR signaling cascade. By inhibiting S6K1, these compounds can disrupt the downstream signaling events that promote cancer cell proliferation and survival. The selective inhibitory potential of these compounds against cancer cells may be linked to the specific expression or activity of such key proteins in malignant cells. mersin.edu.tr Further research is necessary to fully elucidate the impact of this compound on this and other biochemical pathways.

Potential Clinical Applications and Future Directions

The preclinical findings for 3,5-diaryl isoxazole derivatives, particularly their in vitro efficacy against prostate cancer cells and the identification of a plausible mechanism of action, suggest a promising future for this class of compounds in oncology. mersin.edu.trnih.gov

The high selectivity of certain analogues for cancer cells over non-tumorigenic cells is a particularly encouraging finding, as it suggests a potential for a favorable therapeutic window. mersin.edu.trnih.gov Future research should focus on the synthesis and evaluation of a broader range of 3,5-diaryl isoxazoles, including this compound, to optimize potency and selectivity.

Further preclinical development will require in vivo efficacy studies in relevant cancer xenograft models to confirm the anticancer activity observed in vitro. A deeper investigation into the mechanism of action, including target validation and analysis of downstream signaling pathways, will also be critical. Given the promising preclinical data for related compounds, this compound and its analogues represent a valuable scaffold for the development of novel anticancer agents. mersin.edu.trnih.gov

Drug Development Candidates

Preclinical studies have identified several isoxazole derivatives as potential drug candidates due to their inhibitory effects on key biological targets. Although research specifically on this compound as a lead compound is not extensively detailed, the isoxazole scaffold is a common feature in molecules designed to treat a variety of conditions.

For instance, research into 3,5-disubstituted isoxazole derivatives has highlighted their potential as inhibitors of enzymes like lipoxygenase (LOX) and cyclooxygenase (COX), which are involved in inflammation and carcinogenesis. nih.gov One study identified a specific derivative, 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole, as a significant inhibitor of both LOX and COX-2. nih.gov This compound demonstrated promising results in a mouse model of Ehrlich ascites carcinoma by inhibiting tumor growth and angiogenesis. nih.gov

Furthermore, other isoxazole derivatives have been synthesized and evaluated for their anticancer properties. A series of 3,5-diaryl isoxazole derivatives were developed and tested for their efficacy against prostate cancer cells. nih.gov One compound from this series showed high selectivity in targeting cancer cells. nih.gov Molecular modeling studies suggested that this compound binds to the ribosomal protein S6 kinase beta-1 (S6K1), a protein implicated in cancer cell growth and proliferation. nih.gov

The isoxazole core is also a key component in the development of Farnesoid X receptor (FXR) agonists. nih.gov FXR is a nuclear receptor primarily expressed in the liver and gut that plays a critical role in bile acid, lipid, and glucose metabolism. Nonsteroidal FXR agonists containing an isoxazole moiety have been developed and have advanced to preclinical and clinical trials for conditions such as non-alcoholic steatohepatitis (NASH). nih.gov

The following table summarizes representative isoxazole-based drug development candidates and their therapeutic targets.

Drug Development Candidate ClassSpecific ExampleTherapeutic Target(s)Potential Indication(s)
3,5-Disubstituted Isoxazoles3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazoleLipoxygenase (LOX), Cyclooxygenase-2 (COX-2)Inflammation, Cancer
3,5-Diaryl IsoxazolesCompound 26 (specific structure proprietary)Ribosomal protein S6 kinase beta-1 (S6K1)Prostate Cancer
Nonsteroidal FXR AgonistsGW4064 derivativesFarnesoid X receptor (FXR)Non-alcoholic steatohepatitis (NASH), Primary Biliary Cholangitis (PBC)

Addressing Unmet Medical Needs

The development of novel therapeutics based on the this compound scaffold and its analogs holds the promise of addressing several significant unmet medical needs.

Cancer: Cancer remains a leading cause of mortality worldwide, and there is a continuous need for new treatment options, particularly for aggressive and resistant forms of the disease. The ability of isoxazole derivatives to inhibit key pathways in cancer progression, such as those regulated by COX-2 and S6K1, suggests their potential as novel anticancer agents. nih.govnih.gov The development of targeted therapies with improved selectivity and reduced side effects compared to traditional chemotherapy is a major goal in oncology. The high selectivity of some 3,5-diaryl isoxazole derivatives for cancer cells over non-tumorigenic cells indicates a potential for more targeted and less toxic cancer treatments. nih.gov

Inflammatory Diseases: Chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are debilitating conditions with a significant impact on quality of life. Current treatments are not always effective and can have substantial side effects. The inhibition of pro-inflammatory enzymes like LOX and COX by isoxazole derivatives presents a promising avenue for the development of new anti-inflammatory drugs. nih.gov

Liver Diseases: Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease that can progress to cirrhosis and liver cancer. There are currently no approved pharmacological treatments for NASH, representing a major unmet medical need. The development of FXR agonists containing the isoxazole core offers a potential therapeutic strategy for this condition by targeting the underlying metabolic dysregulation. nih.gov

Infectious Diseases: The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. Some isoxazole derivatives have demonstrated antibacterial and antifungal properties, suggesting their potential utility in combating infectious diseases. smolecule.com Additionally, research has explored the use of isoxazole analogs in treating parasitic infections like cutaneous leishmaniasis, for which current therapies can be toxic and have limited efficacy. nih.gov

The diverse biological activities of compounds containing the isoxazole scaffold underscore their potential to provide novel solutions for a range of diseases with currently inadequate treatment options. Further preclinical and clinical development of promising candidates will be crucial in translating this potential into tangible therapeutic benefits for patients.

Conclusion and Future Research Perspectives

Summary of Current Research Landscape

The isoxazole (B147169) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved pharmaceutical agents. nih.govnih.gov Research into isoxazole derivatives has revealed a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and immunomodulatory effects. nih.govnih.govnih.gov The introduction of fluorine atoms into these structures is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.gov

Specifically, the synthesis of 3,5-disubstituted isoxazoles, such as 5-(3,5-Difluorophenyl)isoxazole, is well-documented. Common synthetic strategies include the [3+2] cycloaddition of nitrile oxides with alkynes and the cyclization of 1,3-dicarbonyl compounds with hydroxylamine (B1172632). nih.govresearchgate.netyoutube.com Various methods have been developed to achieve regioselectivity and improve yields, including metal-free approaches and the use of environmentally benign solvents. nih.govnih.gov

The biological evaluation of phenyl-substituted isoxazoles has demonstrated that the presence and position of substituents on the phenyl ring are critical for activity. For instance, studies on related diarylisoxazoles have shown potent anticancer activity, with some compounds exhibiting high selectivity for cancer cells over non-tumorigenic cells. nih.gov The substitution with electron-withdrawing groups, such as fluorine, on the phenyl ring has been noted to enhance the cytotoxic and inhibitory activities of some isoxazole derivatives. nih.gov While much of the research has focused on the broader class of isoxazoles, these findings provide a strong basis for the potential of this compound as a pharmacologically active agent.

Identification of Research Gaps

Despite the extensive research on isoxazole derivatives, a detailed and specific investigation into the compound this compound is comparatively limited. The majority of published studies focus on broader classes of 3,5-disubstituted or fluorinated isoxazoles, with this compound often being one of many compounds in a larger library.

Key research gaps include:

Comprehensive Biological Profiling: While the isoxazole class is known for diverse biological activities, a thorough screening of this compound against a wide range of biological targets is lacking. Its specific anticancer, anti-inflammatory, and antimicrobial activities have not been deeply characterized.

Mechanism of Action Studies: For the activities that have been observed in related compounds, the precise molecular mechanisms are often not fully elucidated. There is a need for in-depth studies to identify the specific cellular pathways and protein targets modulated by this compound.

Structure-Activity Relationship (SAR) Studies: Although general SAR trends for isoxazoles are known, a detailed SAR study centered on the this compound scaffold is needed. This would involve systematic modifications of the isoxazole and phenyl rings to optimize potency and selectivity.

Pharmacokinetic and Toxicological Data: There is a significant lack of data on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound. This information is crucial for assessing its potential as a drug candidate. nih.gov

Exploration of Non-Pharmaceutical Applications: The potential applications of this compound in areas such as materials science or agrochemicals remain largely unexplored. The unique electronic properties conferred by the difluorophenyl and isoxazole rings could be of interest for developing new functional materials.

Recommendations for Future Studies

To address the identified gaps and fully explore the potential of this compound, the following future studies are recommended:

Broad-Spectrum Biological Screening: this compound should be systematically evaluated in a wide array of biological assays. This should include screens for anticancer activity against a diverse panel of human cancer cell lines, anti-inflammatory activity through inhibition of key enzymes like COX and LOX, and antimicrobial activity against a range of pathogenic bacteria and fungi. nih.govsciensage.info

Target Identification and Mechanistic Elucidation: For any significant biological activity identified, subsequent studies should focus on pinpointing the molecular target(s). Techniques such as molecular docking, affinity chromatography, and genetic knockdown experiments could be employed to understand its mechanism of action at a cellular level. nih.gov

Focused Synthesis of Analogues for SAR Studies: A focused library of analogues should be synthesized to establish a clear structure-activity relationship. This would involve:

Modification of the substituent at the 3-position of the isoxazole ring.

Varying the substitution pattern on the phenyl ring to understand the role of the fluorine atoms.

Introduction of different functional groups to modulate physicochemical properties.

In-depth ADMET Profiling: Preclinical evaluation of the pharmacokinetic and toxicological properties of this compound is essential. In vitro assays for metabolic stability, plasma protein binding, and cytotoxicity, followed by in vivo studies in animal models, will be necessary to assess its drug-likeness.

Investigation into Material Science Applications: The electronic properties of this compound should be investigated. Studies could explore its potential use in the development of organic light-emitting diodes (OLEDs), sensors, or other electronic materials where fluorinated aromatic compounds have shown promise.

Development of Fused-Ring Systems: Future synthetic efforts could explore the creation of fused heterocyclic systems incorporating the this compound moiety. Fused isoxazoles have shown unique structural properties and significant therapeutic potential, which could lead to the discovery of novel bioactive compounds. mdpi.com

By systematically addressing these areas, the scientific community can build a comprehensive understanding of this compound and unlock its full potential in medicinal chemistry and beyond.

Q & A

Q. What are the standard synthetic methodologies for preparing 5-(3,5-difluorophenyl)isoxazole derivatives, and how do reaction conditions influence regioselectivity?

The synthesis of this compound derivatives commonly employs cycloisomerization of acetylenic oximes using AuCl₃ as a catalyst under mild conditions, yielding 3-, 5-, or 3,5-disubstituted isoxazoles with high selectivity . Substituent positioning (e.g., electron-withdrawing groups like fluorine) significantly impacts reactivity; for instance, nucleophilic difluoromethylation at the 4-position of 3,5-diphenyl isoxazole requires an activated substrate to proceed efficiently . Key variables include solvent polarity, temperature (typically 60–80°C), and catalyst loading (1–5 mol% AuCl₃).

Q. What analytical techniques are critical for characterizing this compound derivatives?

Structural confirmation relies on:

  • NMR spectroscopy : Distinct ¹⁹F NMR signals (δ ~ -110 to -120 ppm) confirm fluorine substitution patterns .
  • X-ray crystallography : Resolves stereoelectronic effects of fluorine atoms on molecular packing, as demonstrated in 3,5-bis(4-fluorophenyl)isoxazole derivatives .
  • Elemental analysis : Validates purity (>95%) and stoichiometry, particularly for derivatives with mixed substituents .

Q. How are biological activities (e.g., antifungal, antioxidant) evaluated for these compounds?

Standard protocols include:

  • Antifungal assays : Broth microdilution against Candida albicans (MIC₅₀ values reported in µg/mL), with Compound H showing MIC₅₀ = 8 µg/mL .
  • Antioxidant screening : DPPH radical scavenging (IC₅₀ values) and FRAP assays, where electron-withdrawing groups like fluorine enhance activity by stabilizing radical intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Discrepancies often arise from structural variations (e.g., substituent position) or assay conditions. For example:

  • Fluorine placement : 3,5-difluorophenyl substitution enhances antifungal activity compared to 2,5-difluoro analogs due to improved membrane permeability .
  • Assay standardization : Variations in fungal strain susceptibility (e.g., C. albicans vs. Aspergillus fumigatus) require cross-validation using CLSI guidelines .

Q. What strategies address synthetic challenges in functionalizing the isoxazole core with bulky or reactive groups?

  • Protecting groups : Use tert-butyl esters or acetylated amines to prevent side reactions during nucleophilic substitutions .
  • Radical reduction : For nitro-substituted intermediates, radical conditions (e.g., Bu₃SnH/AIBN) selectively remove nitro groups without affecting fluorine substituents .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 h to 30 min) for AuCl₃-catalyzed cyclizations, improving yields of sterically hindered derivatives .

Q. How can computational methods optimize the pharmacological profile of this compound derivatives?

  • Molecular docking : Identify binding modes to targets like fungal CYP51 (lanosterol 14α-demethylase). For example, VIb derivatives show strong interactions with S. aureus DNA gyrase (binding energy = -9.2 kcal/mol) .
  • QSAR modeling : Correlate fluorine’s electronegativity with enhanced LogP values (e.g., 2.1 for 5-(3,5-difluorophenyl) vs. 1.8 for non-fluorinated analogs) to predict bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.